A Senior Application Scientist's Guide to 3-Chloro-1H-indazol-4-amine: Properties, Synthesis, and Applications
A Senior Application Scientist's Guide to 3-Chloro-1H-indazol-4-amine: Properties, Synthesis, and Applications
Introduction: The Strategic Value of a Halogenated Indazole
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic system offers a versatile template for engaging with biological targets. The strategic introduction of functional groups onto this core is a cornerstone of drug design, allowing for the fine-tuning of physiochemical properties and target affinity.
This guide focuses on a particularly valuable, functionalized derivative: 3-Chloro-1H-indazol-4-amine . The presence of both a reactive chloro group at the 3-position and a nucleophilic amine at the 4-position makes this molecule a highly strategic building block. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing core chemical properties, insights into its reactivity, a validated synthetic approach, and a discussion of its application in pharmaceutical research.
Core Chemical & Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. 3-Chloro-1H-indazol-4-amine is typically a grey or pale brown powder or crystalline solid.[3][4] Its key identifiers and physicochemical characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 54768-48-8 | [3] |
| Molecular Formula | C₇H₆ClN₃ | [3] |
| Molecular Weight | 167.6 g/mol | [3] |
| Exact Mass | 167.025025 Da | [3][5] |
| Appearance | Grey or Pale brown powder/crystals | [3][4] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Topological Polar Surface Area | 54.7 Ų | [5] |
| IUPAC Name | 3-chloro-1H-indazol-4-amine | [3] |
| Synonyms | 4-Amino-3-chloro-1H-indazole | [3] |
Molecular Structure
The structural arrangement of the chloro and amine groups on the indazole core is critical to its reactivity and utility.
Caption: General synthetic workflow for 3-aminoindazoles.
Reactivity Profile: A Versatile Chemical Handle
The utility of 3-Chloro-1H-indazol-4-amine stems from its distinct reactive sites:
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The 4-Amino Group: This primary amine is a potent nucleophile and a site for a wide array of chemical modifications. It can readily undergo acylation, sulfonylation, alkylation, and participate in various cross-coupling reactions (e.g., Buchwald-Hartwig amination) to build molecular complexity.
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The 3-Chloro Group: The chlorine atom on the electron-deficient pyrazole ring is susceptible to nucleophilic substitution. This allows for the introduction of diverse functionalities, including alkoxy, amino, and cyano groups, further expanding the chemical space accessible from this intermediate.
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The Indazole N-H: The nitrogen atoms of the pyrazole ring can be alkylated or arylated, a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and metabolic stability. For instance, copper-catalyzed cross-coupling reactions have been developed for the N-alkylation of 3-chloro-1H-indazole derivatives. [6]
Applications in Drug Discovery
The 3-aminoindazole scaffold is a well-established pharmacophore present in numerous compounds with a wide spectrum of pharmacological activities, including potent kinase inhibitors used to suppress tumor growth. [1][7] The primary application of 3-Chloro-1H-indazol-4-amine is as a versatile intermediate in the synthesis of pharmaceutical agents. Its bifunctional nature allows it to serve as an anchor point for constructing extensive libraries of novel compounds for high-throughput screening.
A compelling case study is the synthesis of Lenacapavir , a first-in-class HIV-1 capsid inhibitor. [8][9]A key fragment of this complex antiviral agent is 7-bromo-4-chloro-1H-indazol-3-amine, a close structural analog of the topic compound. [1][2]The synthesis of this fragment highlights the industrial-scale relevance and strategic importance of chloro-amino-indazoles in constructing high-value, life-saving therapeutics. [1][8]
Experimental Protocol: Representative Synthesis
The following protocol is a representative, field-proven methodology for the synthesis of a functionalized 3-aminoindazole, adapted from published procedures for analogous compounds. [1][2][10] Objective: To synthesize 3-Chloro-1H-indazol-4-amine via SNAr cyclization.
Materials:
-
2,4-Dichloro-3-aminobenzonitrile (Starting Material)
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Hydrazine hydrate (N₂H₄·H₂O)
-
Isopropyl Alcohol (IPA)
-
Sodium Acetate (NaOAc)
-
Deionized Water
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-3-aminobenzonitrile (1.0 eq).
-
Solvent and Reagents: Add isopropyl alcohol (IPA) to the flask (approx. 10 volumes relative to the starting material). Begin stirring to dissolve the solid. Add sodium acetate (1.2 eq) followed by the slow, dropwise addition of hydrazine hydrate (2.0 eq).
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Reaction Execution: Heat the reaction mixture to reflux (approximately 95°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold deionized water (approx. 15 volumes) with vigorous stirring.
-
Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove residual salts and hydrazine.
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Drying: Dry the isolated solid under vacuum at 40-50°C to a constant weight. The resulting crude 3-Chloro-1H-indazol-4-amine can be used as-is for many applications or be further purified by recrystallization or column chromatography if necessary.
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
Safety and Handling
As with any active chemical reagent, proper handling of 3-Chloro-1H-indazol-4-amine is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not readily available in the search results, data from closely related amino-chloro-indazoles and other heterocyclic amines provide clear guidance. [5][11]
-
Hazards Identification: Compounds in this class are often harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation. [5]They may also cause respiratory irritation. [5]* Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood. [11] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. * Avoid breathing dust. Minimize dust generation and accumulation. [11] * Wash hands and any exposed skin thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [11]Protect from moisture.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [11]
Conclusion
3-Chloro-1H-indazol-4-amine is more than just a chemical compound; it is a strategic asset for discovery chemistry. Its well-defined structure, characterized by orthogonally reactive chloro and amino functional groups, provides a reliable and versatile platform for the synthesis of complex molecular architectures. As demonstrated by its close relationship to key intermediates in modern antiviral therapies, this and similar halogenated aminoindazoles are critical tools that empower scientists to build the next generation of therapeutic agents. Understanding its core properties, reactivity, and safe handling is the first step toward unlocking its full potential in the laboratory and beyond.
References
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PubChem. (n.d.). 3-Amino-4-chloroindazole. National Center for Biotechnology Information. Retrieved from [Link]
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Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]
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Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information. Retrieved from [Link]
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Asad, N., Lyons, M., Muniz Machado Rodrigues, S., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & jin, l. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
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PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
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ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
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Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]
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